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Executive Summary
Aclerastide (DSC-127), a peptide analog of angiotensin II, emerged as a promising

therapeutic agent for chronic wounds, particularly diabetic foot ulcers (DFUs). Developed by

Derma Sciences, its proposed mechanism centered on stimulating the angiotensin II type 1

receptor (AT1R) to promote tissue regeneration, including progenitor cell proliferation,

vascularization, and collagen deposition.[1][2] Early preclinical and Phase II clinical studies

showed potential, suggesting accelerated wound closure. However, Aclerastide's journey was

abruptly halted during Phase III clinical trials in November 2015, when an independent Data

Monitoring Committee determined the trials were futile, citing a lack of efficacy.[3][4][5][6]

Subsequent research revealed a paradoxical effect: while promoting some aspects of healing,

Aclerastide also significantly increased levels of reactive oxygen species (ROS) and matrix

metalloproteinase-9 (MMP-9), factors known to be detrimental to wound healing in diabetic

patients.[7][8][9] This in-depth guide provides a comprehensive overview of the discovery,

development, mechanism of action, and ultimate clinical failure of Aclerastide, offering

valuable insights for the scientific and drug development community.

Discovery and Development
Aclerastide, also known as NorLeu³-A(1-7), is a synthetic peptide analog of angiotensin II.[7] It

was developed from research originating at the University of Southern California and was

licensed by Derma Sciences for therapeutic development.[10][11] The primary indication
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pursued was the treatment of diabetic foot ulcers, a significant unmet medical need.[1] The

development program progressed through preclinical studies and successfully completed

Phase II clinical trials, which suggested a favorable safety profile and potential efficacy in

promoting wound closure.[1][12] These promising results led to the initiation of large-scale

Phase III clinical trials.[13] However, these trials were terminated prematurely due to a lack of

efficacy, and further development for other indications such as scar reduction and radiation

dermatitis was also halted.[3][4][5][6]

Mechanism of Action and Signaling Pathway
Aclerastide is an agonist of the angiotensin receptor.[1] Its intended therapeutic effect was

based on the role of the renin-angiotensin system in tissue repair. The proposed mechanism

involved the induction of progenitor proliferation, accelerated vascularization, and enhanced

collagen deposition.[1][4]

However, the signaling cascade initiated by Aclerastide proved to be a double-edged sword in

the context of diabetic wound healing. The binding of Aclerastide to the AT1 receptor leads to

the stimulation of NADPH oxidase.[7] This, in turn, results in the production of reactive oxygen

species (ROS).[7] Elevated ROS levels in the wound environment are known to upregulate the

expression and activity of matrix metalloproteinase-9 (MMP-9), an enzyme that degrades the

extracellular matrix and is detrimental to the healing of diabetic wounds.[7][8][9]
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A diagram illustrating the dual signaling pathways of Aclerastide.
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Preclinical Studies: Data and Protocols
The preclinical evaluation of Aclerastide primarily involved studies on diabetic mouse models,

specifically female db/db mice, which are a standard model for impaired wound healing.[7]

Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from a representative preclinical

study investigating the effects of Aclerastide on wound healing in db/db mice.[7]

Table 1: Effect of Aclerastide on Wound Closure in db/db Mice

Treatment Group
Day 7 (% Wound
Closure)

Day 10 (% Wound
Closure)

Day 14 (% Wound
Closure)

Vehicle Mean ± SEM Mean ± SEM Mean ± SEM

Aclerastide (100 µ

g/day )

No significant

difference from

vehicle

No significant

difference from

vehicle

No significant

difference from

vehicle

ND-336 (MMP-9

Inhibitor)
-

Significant

acceleration vs.

Vehicle & Aclerastide

(p=0.008 & p=0.007)

Significant

acceleration vs.

Vehicle & Aclerastide

(p=0.0001 & p=0.008)

Data presented as mean ± standard error of the mean (SEM). Statistical significance is noted

where reported in the source literature.[7]

Table 2: Effect of Aclerastide on Reactive Oxygen Species (ROS) and MMP-9 Levels

Treatment Group
ROS Levels (Fold Change
vs. Vehicle)

Active MMP-9 Levels (Fold
Change vs. Vehicle)

Aclerastide (100 µ g/day )
Day 1: ~3.0-fold increaseDay

2: ~2.4-fold increase

Day 1: ~2.7-fold increaseDay

2: ~2.5-fold increase

ND-336 (MMP-9 Inhibitor) Day 2: ~1.9-fold decrease -
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Data represents approximate fold changes as reported in the source literature. All increases

were statistically significant (p < 0.05).[7]

Experimental Protocols
Experimental Workflow for In Vivo Wound Healing Study
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Animal Model and Wound Creation

Treatment Protocol

Data Collection and Analysis
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(8-weeks old)

Anesthetize with Isoflurane
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- Vehicle (Water)

- Aclerastide (0.1 mg/day)
- ND-336 (0.1 mg/day)

Topical Application
(Once daily for 14 days)

Wound Measurement
(Days 0, 7, 10, 14)

In Vivo ROS Imaging
(L-012 chemiluminescence)

Wound Tissue Harvest
(Days 1, 2, 7)

MMP-9 and MMP-8 Analysis
(Affinity Resin & Proteomics,

Gelatin Zymography)
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Workflow of the preclinical wound healing study in db/db mice.
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Animal Model: Female db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J), 8 weeks old, were used.

Animals were housed individually and provided with standard diet and water ad libitum.[7]

Wound Creation: Mice were anesthetized with isoflurane, and the dorsal area was shaved. A

single 8-mm diameter full-thickness excisional wound was created using a biopsy punch.

The wound was then covered with a Tegaderm dressing.[7]

Treatment Groups: The day after wound creation, animals were randomly assigned to one of

three treatment groups:

Vehicle (sterile distilled water)

Aclerastide (1.0 mg/ml in water; 100 μl applied topically, equivalent to 0.1 mg/wound/day)

ND-336 (positive control MMP-9 inhibitor; 1.0 mg/ml in water; 100 μl applied topically,

equivalent to 0.1 mg/wound/day)[7]

Dosing Regimen: Treatments were applied topically once daily for 14 days.[7]

Wound Measurement: Wound closure was measured on days 0, 7, 10, and 14.[7]

In Vivo Imaging of Reactive Oxygen Species (ROS): A separate cohort of mice was used for

ROS imaging. On days 1 and 2 post-wounding, mice were injected intraperitoneally with L-

012 (25 mg/kg), a chemiluminescent probe for ROS. Bioluminescence was then imaged

using an in vivo imaging system.[7]

Tissue Analysis: Wound tissues were harvested at various time points for analysis of MMP

activity. This was done using an affinity resin coupled with proteomics to quantify active

MMPs and through gelatin zymography to visualize MMP-9 activity.[7]

While specific in vitro data for Aclerastide is not extensively detailed in the provided search

results, a standard scratch wound healing assay would be a key method to assess its direct

effect on cell migration.

Cell Culture: Human dermal fibroblasts or keratinocytes are cultured in appropriate media in

6-well plates until a confluent monolayer is formed.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.clyte.tech/post/how-to-do-wound-healing-scratch-assay-for-cell-migration-analysis
https://www.clyte.tech/post/how-to-do-wound-healing-scratch-assay-for-cell-migration-analysis
https://www.benchchem.com/product/b1666543?utm_src=pdf-body
https://www.clyte.tech/post/how-to-do-wound-healing-scratch-assay-for-cell-migration-analysis
https://www.clyte.tech/post/how-to-do-wound-healing-scratch-assay-for-cell-migration-analysis
https://www.clyte.tech/post/how-to-do-wound-healing-scratch-assay-for-cell-migration-analysis
https://www.clyte.tech/post/how-to-do-wound-healing-scratch-assay-for-cell-migration-analysis
https://www.clyte.tech/post/how-to-do-wound-healing-scratch-assay-for-cell-migration-analysis
https://www.benchchem.com/product/b1666543?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free gap in

the monolayer.

Treatment: The cells are then washed to remove debris, and media containing different

concentrations of Aclerastide or a vehicle control is added.

Imaging: The closure of the scratch is monitored and imaged at regular intervals (e.g., 0, 6,

12, 24 hours) using a microscope.

Analysis: The area of the cell-free gap is measured at each time point to quantify the rate of

cell migration and wound closure.

Clinical Trials
Aclerastide progressed to Phase III clinical trials for the treatment of diabetic foot ulcers.

Phase II Clinical Trial
Phase II studies of DSC127 demonstrated that it accelerated wound closure and increased the

proportion of fully closed wounds that remained closed for up to 20 weeks after a 4-week

treatment period.[1] These trials also indicated good tolerability and a lack of systemic

exposure to Aclerastide.[1]

Phase III Clinical Trials (NCT01830348 and
NCT01849965)

Study Design: The Phase III program consisted of randomized, double-blind, vehicle- and

standard-of-care-controlled trials.[13][14]

Patient Population: Subjects with non-healing Wagner Grade 1 or 2 diabetic foot ulcers were

enrolled.[14]

Intervention: Patients received daily topical application of Aclerastide (DSC127) 0.03%, a

vehicle gel, or a standard-of-care gel for up to 28 days or until wound closure.[14]

Primary Endpoint: The primary efficacy endpoint was the proportion of subjects with

confirmed complete wound closure of the target ulcer within 12 weeks of the start of
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treatment.[3][4][5][6]

Outcome: In November 2015, Derma Sciences announced the termination of the Phase III

trials based on the recommendation of the Data Monitoring Committee, which determined

that the trials were futile based on interim analyses of the primary endpoint.[3][4][5][6]

Importantly, no safety concerns were attributed to Aclerastide.[3][4][5][6]

Conclusion and Future Perspectives
The development of Aclerastide serves as a critical case study in the complexities of drug

development for chronic wounds, particularly in the context of diabetes. While the initial

hypothesis of leveraging the renin-angiotensin system for wound healing was plausible and

supported by early-stage data, the intricate and often paradoxical biological responses in a

diabetic environment ultimately led to clinical failure. The key takeaway is the critical

importance of understanding the complete signaling cascade of a therapeutic candidate and its

potential off-target or context-dependent effects. The finding that Aclerastide increases ROS

and MMP-9 in diabetic wounds highlights the need for careful consideration of the underlying

pathology when designing pro-healing therapies. Future research in this area should focus on

agents that can promote the beneficial aspects of tissue regeneration without exacerbating the

detrimental inflammatory and enzymatic environment characteristic of chronic diabetic wounds.

The story of Aclerastide underscores the necessity of robust preclinical models that accurately

recapitulate the human disease state and the value of early and comprehensive mechanistic

studies to de-risk clinical development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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